molecular formula C21H26NNaO12 B8060885 N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt

N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt

Cat. No.: B8060885
M. Wt: 507.4 g/mol
InChI Key: NSQMRVBWXQQIKF-IOARPWNKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to measure neuraminidase activity due to its ability to produce a fluorescent product upon enzymatic cleavage .

Properties

IUPAC Name

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMRVBWXQQIKF-IOARPWNKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NNaO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt involves multiple steps, starting with the preparation of the neuraminic acid derivative and subsequent attachment of the 4-methylumbelliferyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt primarily undergoes hydrolysis reactions when exposed to neuraminidase enzymes. This hydrolysis results in the cleavage of the 4-methylumbelliferyl group, producing a fluorescent product .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes, which act as catalysts. The reaction is carried out under physiological conditions, often in buffered aqueous solutions to maintain enzyme activity .

Major Products Formed: The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a compound that exhibits strong fluorescence and is easily detectable using fluorometric methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt involves its hydrolysis by neuraminidase enzymes. Upon cleavage, the 4-methylumbelliferyl group is released, resulting in the production of a fluorescent signal. This fluorescence can be quantitatively measured, providing insights into the activity of neuraminidase enzymes and the efficacy of neuraminidase inhibitors .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is unique due to its specific application in neuraminidase activity assays. While other similar compounds may also produce fluorescent products upon enzymatic cleavage, this compound is specifically designed to mimic the natural substrate of neuraminidase enzymes, making it highly relevant for studying viral neuraminidase activity and developing antiviral drugs .

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